molecular formula C13H11ClN2O3S2 B2711757 2-{2-[2-Chloro-5-(methylsulfanyl)benzamido]-1,3-thiazol-4-yl}acetic acid CAS No. 1049997-22-9

2-{2-[2-Chloro-5-(methylsulfanyl)benzamido]-1,3-thiazol-4-yl}acetic acid

Cat. No.: B2711757
CAS No.: 1049997-22-9
M. Wt: 342.81
InChI Key: GGDLKMAKIHYVMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{2-[2-Chloro-5-(methylsulfanyl)benzamido]-1,3-thiazol-4-yl}acetic acid is a complex organic compound that features a thiazole ring, a benzamide group, and a chloro-methylsulfanyl substitution

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[2-Chloro-5-(methylsulfanyl)benzamido]-1,3-thiazol-4-yl}acetic acid typically involves multiple steps:

    Formation of the Benzamide Intermediate: The initial step involves the reaction of 2-chloro-5-(methylsulfanyl)benzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-aminothiazole to form the benzamide intermediate.

    Thiazole Ring Formation: The benzamide intermediate undergoes cyclization with chloroacetic acid under basic conditions to form the thiazole ring.

    Final Product Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{2-[2-Chloro-5-(methylsulfanyl)benzamido]-1,3-thiazol-4-yl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

2-{2-[2-Chloro-5-(methylsulfanyl)benzamido]-1,3-thiazol-4-yl}acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe to study enzyme interactions.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{2-[2-Chloro-5-(methylsulfanyl)benzamido]-1,3-thiazol-4-yl}acetic acid involves its interaction with specific molecular targets. The chloro and methylsulfanyl groups may facilitate binding to enzymes or receptors, leading to modulation of biological pathways. The thiazole ring can interact with nucleophilic sites in proteins, potentially inhibiting their function.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-(methylsulfanyl)benzamide: Shares the benzamide and chloro-methylsulfanyl groups but lacks the thiazole ring.

    2-{2-[2-Chloro-5-(methylsulfanyl)benzamido]-1,3-thiazol-4-yl}propanoic acid: Similar structure but with a propanoic acid group instead of acetic acid.

Uniqueness

2-{2-[2-Chloro-5-(methylsulfanyl)benzamido]-1,3-thiazol-4-yl}acetic acid is unique due to the presence of both the thiazole ring and the acetic acid group, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-[2-[(2-chloro-5-methylsulfanylbenzoyl)amino]-1,3-thiazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O3S2/c1-20-8-2-3-10(14)9(5-8)12(19)16-13-15-7(6-21-13)4-11(17)18/h2-3,5-6H,4H2,1H3,(H,17,18)(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGDLKMAKIHYVMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=C(C=C1)Cl)C(=O)NC2=NC(=CS2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.